![molecular formula C16H19N5O B12232556 N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12232556.png)
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of pyridine derivatives with formamide or formic acid, followed by cyclization to form the pyridopyrimidine ring . The piperidine moiety is then introduced through nucleophilic substitution reactions, and the final step involves the coupling of the piperidine derivative with cyclopropanecarboxylic acid to form the target compound .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents .
Chemical Reactions Analysis
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an inhibitor of various enzymes, including histone lysine demethylases . In medicine, it is being investigated for its potential therapeutic effects in cancer treatment, due to its ability to inhibit key signaling pathways involved in cell proliferation and survival . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . For example, it can inhibit histone lysine demethylases by binding to the active site of the enzyme and preventing the demethylation of histone proteins . This leads to changes in gene expression and can result in the inhibition of cancer cell growth . The compound may also interact with other signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique compared to other pyridopyrimidine derivatives due to its specific structure and biological activity . Similar compounds include other pyridopyrimidine derivatives, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which also exhibit inhibitory activity against protein kinases . this compound stands out due to its higher potency and selectivity for certain molecular targets .
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C16H19N5O/c22-16(11-3-4-11)20-12-2-1-7-21(9-12)15-13-5-6-17-8-14(13)18-10-19-15/h5-6,8,10-12H,1-4,7,9H2,(H,20,22) |
InChI Key |
MFKIEPKUCNYZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
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